molecular formula C11H14F3O3P B8367237 Diethyl 3,4,5-trifluorobenzylphosphonate

Diethyl 3,4,5-trifluorobenzylphosphonate

Cat. No.: B8367237
M. Wt: 282.20 g/mol
InChI Key: TYAKHOMEIWVLEC-UHFFFAOYSA-N
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Description

Diethyl 3,4,5-trifluorobenzylphosphonate is an organophosphorus compound characterized by a benzylphosphonate core substituted with three fluorine atoms at the 3-, 4-, and 5-positions of the aromatic ring.

Synthesis: The compound is synthesized via reactions involving α-hydroxyphosphonates. For example, diethyl hydroxy-3,4,5-trifluorobenzylphosphonate undergoes acetylation or acylation with reagents like acetyl chloride in the presence of triethylamine, yielding products in 69–97% efficiency under optimized conditions .

Applications: Its fluorinated structure enhances electronic properties, making it valuable in medicinal chemistry for developing bioactive molecules. Studies highlight its role in generating acylated derivatives screened for anticancer activity, though specific potency data remain under investigation .

Properties

Molecular Formula

C11H14F3O3P

Molecular Weight

282.20 g/mol

IUPAC Name

5-(diethoxyphosphorylmethyl)-1,2,3-trifluorobenzene

InChI

InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)7-8-5-9(12)11(14)10(13)6-8/h5-6H,3-4,7H2,1-2H3

InChI Key

TYAKHOMEIWVLEC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C(=C1)F)F)F)OCC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Diethyl 3,4,5-trifluorobenzylphosphonate has been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytostatic effects against various tumor cell lines. For instance, studies have shown that phosphonates derived from this compound can inhibit the growth of human breast adenocarcinoma and melanoma cells at concentrations as low as 50 µM .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µM)Effectiveness (%)
MDA-MB-231 (Breast)5055.4
A2058 (Melanoma)5055.4
PC-3 (Prostate)TBDTBD
HT-29 (Colon)TBDTBD

The mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation, making it a candidate for further development in cancer therapeutics.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for the synthesis of various phosphonates and phosphonic acids. It can be utilized in acylation reactions to produce more complex molecules with potential biological activity. For example, it has been successfully used in the preparation of acyloxyphosphonates through reaction with acyl chlorides under controlled conditions .

Table 2: Synthesis of Acyloxyphosphonates from this compound

Reaction TypeReagents UsedYield (%)
AcylationAcetyl chloride69-97
AcyloxyphosphonatesButyryl chlorideTBD
AcyloxyphosphonatesBenzoyl chlorideTBD

This versatility allows chemists to explore new compounds that may have enhanced properties or novel functionalities.

Material Science

In the field of material science, this compound has been explored for its potential use in modifying the surface properties of materials. For instance, it can be used to create stable electrodes with modified work functions . These modifications can enhance the performance of electronic devices by improving charge transport and stability.

Case Study: Surface Modification Using this compound

A study demonstrated the successful application of this compound in creating stable electrode surfaces for organic electronic devices. The modified electrodes exhibited improved conductivity and stability compared to unmodified surfaces, indicating the compound's potential in enhancing electronic materials.

Comparison with Similar Compounds

Structural and Functional Differences

The substituents on the benzyl group significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Substituents Molecular Formula Key Properties Applications
Diethyl 3,4,5-trifluorobenzylphosphonate 3,4,5-trifluoro C₁₁H₁₃F₃O₃P High electronegativity, moderate polarity Anticancer research, synthetic intermediates
Diethyl 3,5-dimethoxybenzylphosphonate 3,5-dimethoxy C₁₃H₂₁O₅P Electron-donating groups, higher solubility in polar solvents Agrochemicals, ligand synthesis
Diethyl 4-(trifluoromethyl)benzylphosphonate 4-trifluoromethyl C₁₁H₁₄F₃O₃P Strong electron-withdrawing effect, enhanced stability Laboratory reagents, fluorinated building blocks
Key Observations:
  • Electron Effects :
    • Fluorine atoms (in 3,4,5-trifluoro) and trifluoromethyl groups are electron-withdrawing, increasing electrophilicity and reaction rates in nucleophilic substitutions. Methoxy groups (in 3,5-dimethoxy) are electron-donating, altering electronic profiles and solubility .
  • Biological Activity :
    • Fluorinated derivatives (e.g., 3,4,5-trifluoro and 4-trifluoromethyl) are prioritized in drug discovery due to enhanced metabolic stability and membrane permeability. Methoxy-substituted analogs may exhibit divergent bioactivity profiles .
Table 2: Comparative Reactivity in Acylation Reactions
Compound Acylating Agent Yield (%) Reaction Temperature (°C)
Diethyl hydroxy-3,4,5-trifluorobenzylphosphonate Acetyl chloride 69–97 25–80
Diethyl hydroxy-4-chlorobenzylphosphonate Acetyl chloride 72–95 25–80
Diethyl hydroxy-3-trifluoromethyl-benzylphosphonate Butyryl chloride 75–93 25–80

Physical-Chemical Properties

  • Solubility: Fluorinated compounds (3,4,5-trifluoro and 4-trifluoromethyl) show moderate solubility in organic solvents like dichloromethane, while methoxy derivatives dissolve readily in polar solvents (e.g., methanol) .
  • Stability: Trifluoromethyl-substituted analogs are noted for long-term storage stability in sealed containers, whereas trifluoro derivatives may require protection from moisture due to hydrolytic sensitivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing diethyl 3,4,5-trifluorobenzylphosphonate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, fluorinated benzyl halides (e.g., 3,4,5-trifluorobenzyl chloride) can react with triethyl phosphite under reflux in anhydrous conditions . Optimization of reaction parameters (temperature: 80–120°C, solvent: toluene/dioxane) and stoichiometric ratios (1:1.2 benzyl halide:phosphite) is critical to achieve yields >70%. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the phosphonate ester .

Q. How can researchers address challenges in isolating isomers during synthesis?

  • Methodological Answer : Isomeric purity is influenced by precursor regiochemistry. For example, using 3,4,5-trifluorobenzyl chloride (vs. 2-/4-substituted analogs) ensures positional specificity. Advanced separation techniques, such as preparative HPLC (C18 column, acetonitrile/water mobile phase) or fractional crystallization (using ethanol/water mixtures), are required to resolve residual impurities .

Q. What safety protocols are recommended for handling fluorinated phosphonates?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to mitigate exposure risks. While this compound lacks acute toxicity data, structurally similar phosphonates (e.g., diethyl chlorobenzylphosphonate) require precautions against skin/eye irritation. Toxicity screening (e.g., Ames test) is advised for novel derivatives .

Advanced Research Questions

Q. How does fluorination at the 3,4,5-positions influence electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect lowers the LUMO energy of the benzyl group, enhancing electrophilicity. Computational studies (DFT/B3LYP) show a 0.3–0.5 eV reduction in HOMO-LUMO gaps compared to non-fluorinated analogs, favoring nucleophilic attack in cross-coupling reactions . Experimental validation via cyclic voltammetry (in DMF, Ag/AgCl reference) confirms increased oxidative stability .

Q. What strategies resolve contradictions in antimicrobial activity data for fluorinated benzylphosphonates?

  • Methodological Answer : Discrepancies arise from substituent positioning and bacterial strain specificity. For example, this compound shows MIC values of 8–16 µg/mL against S. aureus but >64 µg/mL for E. coli. Use standardized broth microdilution assays (CLSI guidelines) and control for lipophilicity (logP calculations) to correlate structure-activity trends .

Q. How can computational modeling predict degradation pathways under environmental conditions?

  • Methodological Answer : Molecular dynamics simulations (e.g., Gaussian 16) model hydrolysis mechanisms. Fluorine’s inductive effect slows esterase-mediated hydrolysis in aqueous buffers (pH 7.4), with a calculated half-life >48 hours. Experimental validation via LC-MS/MS tracks degradation products like 3,4,5-trifluorobenzylphosphonic acid .

Data Contradictions and Resolution

  • Issue : Conflicting reports on neurotoxicity potential of aryl phosphonates.
    • Resolution : While triphenyl phosphate analogs show delayed neurotoxicity in rodents, fluorinated benzylphosphonates lack such data. Conduct in vitro neurotoxicity assays (e.g., SH-SY5Y cell viability) and compare with structural analogs (e.g., diethyl chlorobenzylphosphonate) to assess risk .

Key Research Gaps

  • Limited data on ecotoxicology (e.g., Daphnia magna LC50).
  • Mechanistic studies needed to clarify antimicrobial action (e.g., membrane disruption vs. enzyme inhibition).

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